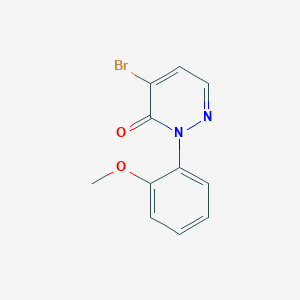

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridazinone derivatives, such as those incorporating the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, highlights methodologies that could be adaptable to 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. These compounds are recognized for their cardio-active properties and are synthesized through various chemical routes, showcasing the adaptability and significance of the pyridazinone scaffold in medicinal chemistry (Imran & Abida, 2016).

Molecular Structure Analysis

Investigations into the molecular structures of related compounds, such as those from the study of halogen...halogen interactions in 4-bromobenzamide cocrystals, provide insight into the potential structural dynamics and intermolecular interactions of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. These analyses contribute to understanding the compound's reactivity and stability, critical for further application and synthesis (Tothadi, Joseph, & Desiraju, 2013).

Chemical Reactions and Properties

Chemical reactions involving related brominated compounds and their functionalization pathways, such as those described in the synthesis of 2-Fluoro-4-bromobiphenyl, offer insights into the reactivity of the bromo and methoxy phenyl groups present in 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. These studies elucidate the conditions under which brominated compounds can be manipulated and functionalized, paving the way for the development of novel derivatives with enhanced properties (Qiu et al., 2009).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of isoxazolones, which can undergo rearrangements to form imidazopyridines and indoles, as seen in the work of Khalafy, Setamdideh, and Dilmaghani (2002) (Khalafy, Setamdideh, & Dilmaghani, 2002). Basanagouda and Kulkarni (2011) explored its role in a novel one-pot synthesis method for creating pyridazin-3(2H)-ones (Basanagouda & Kulkarni, 2011).

Biological and Pharmaceutical Applications

In biological and pharmaceutical contexts, derivatives of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one have been synthesized and tested for various biological activities. Kamble et al. (2015) developed derivatives of this compound and evaluated them as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015). Similarly, Sharma and Bansal (2016) synthesized 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones and assessed their anti-inflammatory and analgesic properties, highlighting the potential for COX-2 selectivity without causing ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

Advanced Chemical Research

Advanced chemical research involving 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one includes exploring its reactivity and potential for creating new chemical structures. Verhelst et al. (2009) investigated the functionalization of the pyridazin-3(2H)-one core using halogen-magnesium exchange reactions (Verhelst et al., 2009). Ma (2003) synthesized key intermediates for developing novel calcium channel antagonists using this compound (Ma, 2003).

Propiedades

IUPAC Name |

4-bromo-2-(2-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)8(12)6-7-13-14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSKSDRGWHBMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)

![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)

![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)